1-(4-fluorobenzyl)-5-(4-fluorophenyl)-3-hydroxy-4-tosyl-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-fluorobenzyl)-5-(4-fluorophenyl)-3-hydroxy-4-tosyl-1H-pyrrol-2(5H)-one is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly known as 'FF-10501' and has been synthesized using a specific method. The purpose of
Scientific Research Applications
Synthesis and Reactivity
The compound 1-(4-fluorobenzyl)-5-(4-fluorophenyl)-3-hydroxy-4-tosyl-1H-pyrrol-2(5H)-one, due to its complex structure involving fluorobenzyl and fluorophenyl groups, has relevance in synthetic chemistry, particularly in the synthesis of pyrrole derivatives. For instance, similar fluorinated benzyl and phenyl groups have been utilized in the synthesis of 5-fluoro-N4-(3-(4-substitutedbenzylamino)phenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine derivatives, showcasing the compound's potential as a precursor in the synthesis of biologically active molecules (Gorle et al., 2016). Similarly, derivatives have been synthesized for reactivity studies, such as in the work by Murthy et al. (2017), where 4-chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one was synthesized and its reactivity explored, indicating the potential for compounds with similar structures to be used in developing new heterocycle-based molecules (Murthy et al., 2017).
Structural Characterization
Compounds with structural similarities have been characterized to understand their crystal structures and molecular interactions. For example, Huang and Zhou (2011) synthesized 4,5-Bis(4-fluorophenyl)-5-hydroxy-3-(2-methylpropanoyl)-1-phenylpyrrolidin-2-one, highlighting the importance of structural analysis in understanding the molecular conformation and interactions within the crystal lattice, which could be relevant for compounds with similar structural frameworks (Huang & Zhou, 2011).
Biological Activity
While your request excludes information related to drug use, dosage, and side effects, it's worth noting that compounds with similar structural features have been explored for their biological activities. For instance, the synthesis and larvicidal activity of pyrimidine linked with morpholinophenyl derivatives by Gorle et al. (2016) illustrate the potential of such compounds in biological applications, although the specific compound may have different properties and applications (Gorle et al., 2016).
properties
IUPAC Name |
2-(4-fluorophenyl)-1-[(4-fluorophenyl)methyl]-4-hydroxy-3-(4-methylphenyl)sulfonyl-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2NO4S/c1-15-2-12-20(13-3-15)32(30,31)23-21(17-6-10-19(26)11-7-17)27(24(29)22(23)28)14-16-4-8-18(25)9-5-16/h2-13,21,28H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPFAJIKYBGXWKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)F)CC4=CC=C(C=C4)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.